molecular formula C13H11N3O B4200209 8-methoxy-2-(1H-pyrazol-3-yl)quinoline

8-methoxy-2-(1H-pyrazol-3-yl)quinoline

Cat. No.: B4200209
M. Wt: 225.25 g/mol
InChI Key: ZNWCTMVPDGAVCA-UHFFFAOYSA-N
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Description

8-Methoxy-2-(1H-pyrazol-3-yl)quinoline is a synthetic heterocyclic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a quinoline core, a privileged scaffold in medicinal chemistry, fused with a pyrazole ring, a combination known to yield structures with significant biological potential . The specific substitution pattern presents a unique three-ring system that is of high interest for its potential photophysical properties and its utility as a key intermediate in organic synthesis . Pyrazoloquinoline hybrids are frequently investigated as potent and selective inhibitors for various biological targets. A prominent area of research for such structures is their activity as kinase inhibitors, with documented potential for the treatment of disorders such as rheumatoid arthritis and multiple sclerosis . The structural motif is also recognized for its fluorescence properties, making derivatives potential candidates for use as fluorescent sensors or emission materials in organic electronics . From a synthetic perspective, compounds of this class are often constructed via routes such as Friedländer condensation, which involves o-aminocarbonyl compounds and active methylene-containing pyrazole derivatives . Researchers value this chemical class for its versatility and potential to yield new bioactive agents or functional materials. This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-methoxy-2-(1H-pyrazol-5-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-12-4-2-3-9-5-6-10(15-13(9)12)11-7-8-14-16-11/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWCTMVPDGAVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 2-position substitution with pyrazole or fused heterocycles (e.g., triazolo-thiadiazol) distinguishes these compounds from classical quinolines like chloroquine, which feature 4-position substitutions .

Key Observations :

  • Synthetic Efficiency : Microwave methods (e.g., ) reduce reaction times compared to conventional reflux .
  • Solubility : Methoxy and pyrazole groups balance lipophilicity and polarity, whereas fused heterocycles (e.g., triazolo-thiadiazol) may reduce solubility .

Key Observations :

  • Activity Trends: Pyrazole-substituted quinolines (e.g., ) show broad-spectrum bioactivity, though often less potent than standard drugs. The 2-pyrazole substitution may offer novel mechanisms compared to 4-substituted quinolines like hydroxychloroquine .

Q & A

Q. What are the common synthetic routes for 8-methoxy-2-(1H-pyrazol-3-yl)quinoline, and what critical reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, such as:

  • Condensation reactions : Hydrazine derivatives (e.g., 3-substituted phenylhydrazines) are condensed with quinoline precursors (e.g., 8-methoxyquinoline-2-carbaldehyde) to form the pyrazole-quinoline core .
  • Cross-coupling methods : Suzuki-Miyaura coupling may introduce aryl/heteroaryl groups at specific positions using palladium catalysts and optimized conditions (e.g., 60–80°C, inert atmosphere) .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) . Key factors affecting yield include temperature control, catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and reaction time optimization .

Q. How do researchers characterize the molecular structure of this compound?

Structural elucidation employs:

  • Spectroscopy :
  • ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., methoxy group at δ ~3.8 ppm) .
  • Mass spectrometry (HRMS) for molecular weight validation .
    • X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX software) resolves bond angles, torsion angles, and intermolecular interactions (e.g., C–H⋯π stacking) .
    • Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What in vitro assays are commonly employed to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Fluorescence-based or radiometric assays (e.g., PDE10A inhibition at IC₅₀ values <100 nM) .
  • Antimicrobial testing : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound derivatives?

  • Molecular docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., binding to PDE10A active sites) using crystal structures from the PDB .
  • QSAR models : Machine learning algorithms correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.2, high blood-brain barrier permeability) .

Q. What strategies address regioselectivity challenges in pyrazoloquinoline synthesis?

  • Directing groups : Temporary protecting groups (e.g., Boc) on the quinoline core guide pyrazole formation at the 2-position .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side products (e.g., 30 min vs. 12 hr conventional heating) .
  • Metal-free conditions : Iodine or Brønsted acids (e.g., p-TsOH) promote regioselective cyclization with >80% yield .

Q. How can contradictions in crystallographic data for quinoline derivatives be resolved?

  • Multi-software validation : Cross-checking results with SHELXL (for refinement) and OLEX2 (for visualization) reduces model bias .
  • Twinned data analysis : Programs like CELL_NOW deconvolute overlapping reflections in twinned crystals .
  • Hydrogen bonding networks : Validate packing motifs via Mercury software to ensure consistency with spectroscopic data .

Q. How do structural modifications influence pharmacokinetic properties?

  • Methoxy group tuning : Replacing 8-methoxy with ethoxy increases logP (by ~0.5 units), enhancing membrane permeability but reducing aqueous solubility .
  • Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Cl at pyrazole-3-position) improves metabolic stability (t₁/₂ >2 hr in liver microsomes) .
  • Quinoline core fluorination : 6-Fluoro derivatives show 3-fold higher oral bioavailability in rodent models due to reduced CYP450 metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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